5-Chloromethylfurfural
Overview
Description
5-Chloromethylfurfural is an organic compound with the chemical formula C₆H₅ClO₂. It consists of a furan ring substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH₂Cl) groups. This compound is obtained by the dehydration of fructose and other cellulose derivatives using hydrochloric acid.
Mechanism of Action
Target of Action
CMF is a platform molecule derived from carbohydrates . It is primarily targeted towards the production of bio-based chemicals and fuels . The main advantage of CMF over its congener, 5-hydroxymethylfurfural (HMF), is that it can be produced in high yield under mild conditions directly from raw biomass .
Mode of Action
CMF is obtained by the dehydration of fructose and other cellulose derivatives using hydrochloric acid . It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . This structure allows for a wide variety of synthetic manipulations .
Biochemical Pathways
The production of CMF involves the use of metal chlorides as catalysts in a deep eutectic solvent (DES) . AlCl3·6H2O has been identified as the most effective catalyst among various metal chlorides . The synthesis of CMF from both solid sugars and high fructose corn syrup (HFCS) has been achieved .
Result of Action
CMF can be reduced to give 5-methylfurfural, and can be hydrolyzed to give hydroxymethylfurfural . These transformations highlight the versatility of CMF as a platform molecule for the production of a variety of bio-based products .
Action Environment
The production of CMF is influenced by several environmental factors. For instance, the use of a deep eutectic solvent (DES) and metal chlorides as catalysts can enhance the yield of CMF . Additionally, the use of continuous flow processing has been shown to increase reaction efficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloromethylfurfural can be synthesized through the dehydration of fructose and other cellulose derivatives using hydrochloric acid. The reaction typically involves the use of metal chlorides as catalysts in a deep eutectic solvent. For example, aluminum chloride hexahydrate has been identified as an effective catalyst for this process .
Industrial Production Methods
In industrial settings, this compound is produced by reacting carbohydrate raw materials or biomass materials with metal chloride/concentrated hydrochloric acid solution in an organic solvent. The reaction is carried out under controlled temperature conditions (25-55°C) for 10-40 hours. After the reaction, the product is extracted, separated, and purified to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
5-Chloromethylfurfural undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized to 2,5-diformylfuran using oxidants such as hydrogen peroxide, oxone, and pyridine N-oxide.
Reduction: The compound can be reduced to 5-methylfurfural using appropriate reducing agents.
Substitution: The chloromethyl group in this compound can be substituted with various nucleophiles to form different derivatives.
Major Products Formed
2,5-Diformylfuran: Formed through the oxidation of this compound.
5-Methylfurfural: Formed through the reduction of this compound.
5-Hydroxymethylfurfural: Formed through the hydrolysis of this compound.
Scientific Research Applications
5-Chloromethylfurfural has a wide range of applications in scientific research:
Biology: The compound is used in the study of biochemical pathways and as a precursor for the synthesis of biologically active molecules.
Industry: This compound is used in the production of biofuels and other value-added chemicals from biomass.
Comparison with Similar Compounds
5-Chloromethylfurfural is often compared with other similar compounds, such as 5-hydroxymethylfurfural and 5-bromomethylfurfural.
5-Hydroxymethylfurfural: Similar in structure but contains a hydroxymethyl group instead of a chloromethyl group.
5-Bromomethylfurfural: Contains a bromomethyl group instead of a chloromethyl group.
The presence of the chlorine group in this compound makes it a better leaving group in synthesis, providing unique advantages in various chemical reactions .
Properties
IUPAC Name |
5-(chloromethyl)furan-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2/c7-3-5-1-2-6(4-8)9-5/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZRCBVXUOCTIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167351 | |
Record name | 5-(Chloromethyl)-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1623-88-7 | |
Record name | 5-(Chloromethyl)-2-furancarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1623-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloromethylfurfural | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Chloromethyl)-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(chloromethyl)-2-furaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.099 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Chloromethylfurfural | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXU4UQA8XG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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